![molecular formula C13H12N6O2S4 B2705117 N-(4-methylthiazol-2-yl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1171365-16-4](/img/structure/B2705117.png)
N-(4-methylthiazol-2-yl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(4-methylthiazol-2-yl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H12N6O2S4 and its molecular weight is 412.52. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Thiazole and thiadiazole derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, a study by Evren et al. (2019) explored the synthesis of 5-methyl-4-phenyl thiazole derivatives, including compounds structurally related to the specified chemical, and assessed their anticancer activity against human lung adenocarcinoma cells, showing selective cytotoxicity in certain derivatives (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Another example is the work by Yurttaş et al. (2015), which focused on benzothiazole derivatives bearing different heterocyclic rings, demonstrating considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Insecticidal Assessment
Compounds incorporating thiadiazole moieties have also been assessed for insecticidal properties. Fadda et al. (2017) synthesized various heterocycles, including thiophene and 1,3,4-thiadiazole derivatives, and tested them against the cotton leafworm, Spodoptera littoralis, indicating potential insecticidal activities (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antimicrobial Activities
The antimicrobial potential of thiazole derivatives has been explored, with several studies synthesizing novel compounds and assessing their efficacy against a range of bacterial and fungal strains. For example, Saravanan et al. (2010) synthesized novel thiazoles with pyrazole moieties and evaluated their antibacterial and antifungal activities, finding significant efficacy in some of the compounds (Saravanan, Alagarsamy, Pavitra, Kumar, Savithri, Naresh, & Avinash, 2010). Another study by Tehranchian et al. (2005) synthesized 1,2,3-thiadiazol-5-ylthio)methyl]cephalosporins showing good in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria (Tehranchian, Akbarzadeh, Fazeli, Jamalifar, & Shafiee, 2005).
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S4/c1-7-5-23-11(14-7)15-8(20)6-24-13-19-18-12(25-13)17-10(21)16-9-3-2-4-22-9/h2-5H,6H2,1H3,(H,14,15,20)(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIJXDRGSMEGCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylthiazol-2-yl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide |
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